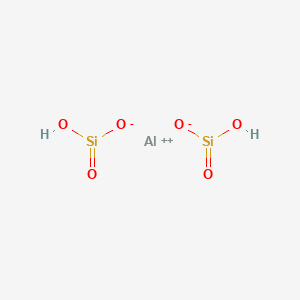
NEPHRITE POWDER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nephrite powder is a mineral aggregate primarily composed of calcium magnesium silicate, with the chemical formula Ca2(Mg,Fe)5Si8O22(OH)2 . Nephrite is one of the two minerals commonly referred to as jade, the other being jadeite . Nephrite is known for its toughness and is often used in carvings, beads, and cabochon cut gemstones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of nephrite powder involves the grinding of nephrite jade into a fine powder. This process typically includes several steps such as crushing, grinding, and sieving to achieve the desired particle size
Industrial Production Methods
Industrial production of this compound involves mining nephrite jade from deposits, followed by mechanical processing to convert the raw jade into powder form . The process includes:
Mining: Extracting nephrite jade from deposits.
Crushing: Breaking down large pieces of nephrite jade into smaller fragments.
Grinding: Further reducing the size of the fragments into a fine powder.
Sieving: Separating the powder into different particle size fractions.
Chemical Reactions Analysis
Types of Reactions
Nephrite powder primarily undergoes physical rather than chemical reactions due to its stable mineral composition. it can participate in some chemical reactions under specific conditions:
Oxidation: Nephrite can undergo oxidation, especially when exposed to high temperatures and oxygen-rich environments.
Hydrothermal Alteration: Nephrite can be altered by hydrothermal fluids, leading to changes in its mineral composition.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide.
Hydrothermal Fluids: Water at high temperatures and pressures.
Major Products Formed
Oxidation Products: Formation of iron oxides if iron is present in the nephrite.
Hydrothermal Alteration Products: Formation of secondary minerals such as diopside, epidote, and calcite.
Scientific Research Applications
Nephrite powder has various applications in scientific research, including:
Cosmetics: Used in cosmetic formulations for its abrasive and bulking properties.
Geological Studies: Used to study mineralogical and geochemical properties of nephrite deposits.
Material Science:
Medical Research: Studied for its potential health benefits and historical use in traditional medicine.
Mechanism of Action
The mechanism of action of nephrite powder in various applications is primarily physical rather than chemical. In cosmetics, it acts as an abrasive to exfoliate the skin and as a bulking agent to improve the texture of formulations . In geological studies, its mineral composition and structure are analyzed to understand the formation and alteration processes of nephrite deposits .
Comparison with Similar Compounds
Nephrite is often compared with jadeite, the other mineral commonly referred to as jade. Here are some key differences:
Composition: Nephrite is composed of calcium magnesium silicate, while jadeite is a sodium aluminum silicate.
Hardness: Jadeite is generally harder than nephrite, making it more suitable for intricate carvings.
Similar compounds to nephrite include:
Properties
CAS No. |
12174-03-7 |
|---|---|
Molecular Formula |
C8H8NO4S- |
Molecular Weight |
0 |
Synonyms |
NEPHRITE POWDER |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





